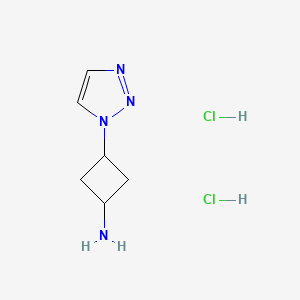

3-(Triazol-1-yl)cyclobutan-1-amine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(Triazol-1-yl)cyclobutan-1-amine;dihydrochloride, also known as TBCA, is a chemical compound with significant scientific research implications. It has a molecular formula of C6H12Cl2N4 and a molecular weight of 211.09 .

Synthesis Analysis

The synthesis of similar compounds involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This method features high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-4-8-3-9-10;;/h3-6H,1-2,7H2;2*1H . This indicates the presence of a cyclobutane ring with an amine group and a 1,2,3-triazole group attached.Physical and Chemical Properties Analysis

The compound is a powder at room temperature . .科学的研究の応用

Microwave-Assisted Synthesis

The compound 3-(Triazol-1-yl)cyclobutan-1-amine;dihydrochloride, due to its triazole structure, is a valuable building block in medicinal and agricultural chemistry. A study demonstrated a microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, leveraging the triazole structure for nucleophilic ring opening and recyclization reactions to form structurally diverse compounds (Tan, Lim, & Dolzhenko, 2017).

Green Chemistry Applications

In an effort to promote green chemistry, a metal- and oxidant-free synthesis method was developed for fully substituted 1H-1,2,4-triazol-3-amines. This environmentally friendly process not only avoids the use of hazardous substances but also demonstrates potential in organic, medicinal chemistry, and optical material applications (Guo et al., 2021).

Synthesis of Amino Acid Derivatives

The triazole core is also utilized in the synthesis of amino acid derivatives. An innovative approach using amino acids catalyzed the synthesis of NH-1,2,3-triazoles, demonstrating a novel method for preparing these compounds and showcasing the versatility of amino acid catalysts in generating new chemical structures (Ramachary, Ramakumar, & Narayana, 2008).

Triazole Schiff Bases in Corrosion Inhibition

Interestingly, triazole Schiff bases have been studied for their corrosion inhibition properties on mild steel in acidic media. This research highlights the multifunctionality of triazole compounds in industrial applications beyond medicinal and agricultural chemistry (Chaitra, Mohana, & Tandon, 2015).

Pharmaceutical and Industrial Applications

A comprehensive review discussed the extensive industrial applications of 3- and 4-amino-1,2,4-triazoles, showcasing their significance in agriculture, medicine, and the production of high-energy substances. The versatility of these compounds, including their derivatives, is evident in the production of various pharmaceuticals and industrial products (Nazarov et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

It is known that triazole compounds often interact with various enzymes and receptors in the body . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of these targets .

Mode of Action

Triazole compounds are known to interact with their targets through the formation of hydrogen bonds and other non-covalent interactions . This interaction can lead to changes in the conformation and function of the target, thereby influencing the biochemical processes in which the target is involved .

Biochemical Pathways

Given the general properties of triazole compounds, it can be inferred that this compound may influence a variety of biochemical pathways depending on its specific targets .

Result of Action

Based on the known properties of triazole compounds, it can be inferred that this compound may induce changes in the function of its targets, leading to alterations in the biochemical processes in which these targets are involved .

特性

IUPAC Name |

3-(triazol-1-yl)cyclobutan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c7-5-3-6(4-5)10-2-1-8-9-10;;/h1-2,5-6H,3-4,7H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBJXPWVCJIFTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N2C=CN=N2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2404797.png)

![6-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2404799.png)

![5-Chloro-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2404800.png)

![N-(4-methoxyphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2404802.png)

![1-[[2-(1,3-Benzodioxol-5-ylamino)acetyl]amino]-3-methylthiourea](/img/structure/B2404803.png)

![3-Cyclopropyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2404809.png)

![4-cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2404812.png)

![3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2404815.png)